molecular formula C13H14Cl2N4O B2706527 1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea CAS No. 866150-77-8

1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea

Cat. No. B2706527
CAS RN: 866150-77-8
M. Wt: 313.18
InChI Key: SXBJRYDXUKRXFV-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. The A2A receptor subtype is primarily expressed in the brain, where it modulates neurotransmitter release and neuronal activity. SCH 58261 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Inhibition of Chitin Synthesis

Research indicates that derivatives of 1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, exhibit significant insecticidal effects through the inhibition of chitin synthesis in insect larvae. This mechanism of action does not affect chitinase activity, suggesting a direct inhibition of chitin synthesis rather than activation of chitin degradation (Deul, Jong, & Kortenbach, 1978).

Antimicrobial and Antitumor Activities

Another study on novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives has shown promising antimicrobial and antitumor activities. These derivatives, synthesized through a specific reaction process, were evaluated for their biological effects, displaying significant potential in pharmacological applications (Ling et al., 2008).

Electro-Fenton Degradation of Antimicrobials

The compound N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, similar in structure to the compound , has been investigated for its degradation by electro-Fenton systems. This research explores the degradation pathways of antimicrobials like triclosan and triclocarban, providing insights into environmental remediation techniques (Sirés et al., 2007).

Synthesis and Evaluation of Novel Derivatives

Studies have also been conducted on the synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality, demonstrating potent antioxidant activity. These compounds, incorporating the dichlorophenyl and imidazolyl groups, show significant promise as new classes of antioxidant agents, highlighting their potential in medical and pharmacological research (Bhaskara Reddy et al., 2015).

Molecular Structure and Optical Properties

The electronic, optical, and nonlinear optical properties of related compounds have been studied, revealing their potential in optoelectronic device fabrications. These studies, using computational approaches, assess the significant properties of novel derivatives, underscoring the versatile applications of these compounds in materials science (Shkir et al., 2018).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBJRYDXUKRXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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